molecular formula C16H12N2O2 B7472890 1-(3-Quinazolin-4-yloxyphenyl)ethanone

1-(3-Quinazolin-4-yloxyphenyl)ethanone

Cat. No.: B7472890
M. Wt: 264.28 g/mol
InChI Key: XMDKAUMIRIHZHA-UHFFFAOYSA-N
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Description

1-(3-Quinazolin-4-yloxyphenyl)ethanone is a synthetic organic compound featuring a quinazolinone core, a structure recognized in medicinal chemistry as a "privileged scaffold" for its diverse biological activities . This compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or veterinary applications. Quinazolinone derivatives are of significant interest in pharmacological research, particularly in oncology. They are known to function as potent inhibitors of various protein kinase enzymes, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) . These kinases are frequently overexpressed in numerous cancers and play critical roles in cell proliferation, survival, and angiogenesis . The mechanism of action for such compounds often involves competitive or non-competitive binding to the ATP site of these kinase targets, thereby disrupting their signalling pathways and inducing apoptosis in cancer cells . Recent studies on closely related quinazolin-4(3H)-one derivatives have demonstrated promising cytotoxic activity, showing 2- to 87-fold greater potency than the control drug lapatinib against human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines . The structure of this compound, which includes an ether linkage and a ketone functional group, offers potential sites for further chemical modification, making it a valuable intermediate for structure-activity relationship (SAR) studies in the development of new tyrosine kinase inhibitors . Researchers can leverage this compound as a key building block for synthesizing novel derivatives or as a tool compound for probing biochemical pathways related to kinase activity in cellular models.

Properties

IUPAC Name

1-(3-quinazolin-4-yloxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-11(19)12-5-4-6-13(9-12)20-16-14-7-2-3-8-15(14)17-10-18-16/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDKAUMIRIHZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research has shown that quinazolinone derivatives, including 1-(3-Quinazolin-4-yloxyphenyl)ethanone, exhibit significant anticancer properties. These compounds have been investigated for their ability to inhibit various cancer cell lines through different mechanisms.

Case Study: Synthesis and Evaluation

A notable study synthesized several quinazolinone derivatives and evaluated their cytotoxicity against MCF-7 and HCT-116 cell lines. The results indicated that specific substitutions on the quinazolinone scaffold significantly enhanced anticancer activity, with some compounds achieving IC50 values as low as 5.97 µM .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties against various pathogens.

Antifungal Activity

Research indicates that certain quinazolinone derivatives exhibit antifungal effects against plant pathogens. For example, compounds containing the quinazolinone moiety showed significant activity against Sclerotinia sclerotiorum, affecting mycelial morphology and increasing cell permeability .

Antibacterial Activity

Studies have reported that some derivatives display potent antibacterial activity against strains such as Xanthomonas axonopodis with EC50 values significantly lower than conventional antibiotics . This highlights the potential of these compounds as alternative antibacterial agents.

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes involved in various biochemical pathways.

Tyrosinase Inhibition

Recent investigations have focused on the inhibitory effects of quinazolinone derivatives on tyrosinase, an enzyme critical in melanin synthesis. Compounds derived from this compound demonstrated promising inhibitory activities comparable to established inhibitors like kojic acid .

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

Furthermore, certain quinazolinones have been identified as selective inhibitors of PI3Kδ, a target implicated in various cancers and inflammatory diseases. The inhibition of this enzyme can lead to reduced tumor growth and improved therapeutic outcomes for hematological malignancies .

Data Tables

Application AreaMechanism/TargetNotable Findings
AnticancerPARP InhibitionIC50 values as low as 5.97 µM
AntifungalMycelial Morphology DisruptionEffective against Sclerotinia sclerotiorum
AntibacterialBacterial Growth InhibitionEC50 of 5.4 µg/mL against Xanthomonas axonopodis
Enzyme InhibitionTyrosinaseComparable inhibition to kojic acid
Enzyme InhibitionPI3KδSelective inhibition leading to reduced tumor growth

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1-(3-Quinazolin-4-yloxyphenyl)ethanone are influenced by its substitution pattern. Key structural analogues include:

Compound Name Substituents/Modifications Molecular Weight Key Activity/Property Reference
1-(4-(Quinolin-8-ylamino)phenyl)ethanone Quinoline-8-ylamino instead of quinazolin-4-yloxy 316.35 Antibacterial (E. coli, S. Typhi)
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone Hydroxyl and methoxy groups on phenyl ring 182.17 α-Glucosidase inhibition (IC₅₀: 0.87 µM)
1-[3-(2,4-Diamino-6-methylquinazolin-7-yl)phenyl]ethanone Quinazolin-7-yl with amino/methyl groups 292.34 Potential kinase/DNA interaction
1-(5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(quinazolin-4-ylthio)ethanone Quinazolin-4-ylthio with pyrazolyl-thiophene 460.60 Hypothesized antiparasitic activity

Key Observations :

  • Quinazoline Position: Quinazolin-4-yloxy (target compound) vs. The 4-position may enhance π-π stacking in enzyme binding .
  • Oxygen vs.
  • Hydroxyl/Methoxy Groups: Derivatives like 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone exhibit stronger α-glucosidase inhibition due to hydrogen-bonding interactions with catalytic residues .
Physicochemical Properties
  • Solubility : Hydroxyl groups (e.g., isoacetovanillone in ) improve aqueous solubility, whereas thioether or quinazoline moieties increase logP values .
  • Thermal Stability: Quinazoline rings enhance thermal stability, as seen in 3-amino-2-phenylquinazolin-4-one (melting point >250°C) .

Preparation Methods

Cyclization with Isothiocyanates

Anthranilic acid reacts with aryl/alkyl isothiocyanates in ethanol under reflux to form 2-mercapto-3-substituted quinazolin-4(3H)-ones. For example:

  • Step 1 : Anthranilic acid and phenyl isothiocyanate undergo nucleophilic addition in ethanol with triethylamine, yielding 2-mercapto-3-phenylquinazolin-4(3H)-one (1a ) in 38–97% yield.

  • Step 2 : Alkylation of the thiol group with ethyl bromoacetate in acetone (K₂CO₃, reflux) produces ester derivatives (2a–j ).

  • Step 3 : Hydrazinolysis of esters with hydrazine hydrate yields hydrazide intermediates (3a–j ).

Key Conditions :

  • Solvent: Ethanol (Step 1), acetone (Step 2).

  • Catalysts: Triethylamine (Step 1), K₂CO₃ (Step 2).

  • Yields: 48–97%.

Cyclization with Acetic Anhydride

Anthranilic acid reacts with acetic anhydride to form 2-methylbenzoxazinone, which cyclizes with aryl amines in glacial acetic acid to yield 2-methyl-3-substituted quinazolin-4(3H)-ones. For instance:

  • Step 1 : Anthranilic acid and acetic anhydride reflux to form 2-methylbenzoxazinone.

  • Step 2 : Reaction with 4-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]phenylamine in glacial acetic acid produces 2-methyl-3-{4-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]phenyl}quinazolin-4(3H)-one (5e ) in 66–75% yield.

Key Conditions :

  • Solvent: Glacial acetic acid.

  • Temperature: Reflux (4 hours).

  • Yields: 66–75%.

Introduction of the 3-Phenoxy Group

The phenoxy group at position 3 of the quinazolinone core can be introduced via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling.

Nucleophilic Aromatic Substitution

Quinazolin-4(3H)-one derivatives bearing halogen atoms at position 3 react with phenolic nucleophiles. For example:

  • Step 1 : 3-Chloroquinazolin-4(3H)-one is treated with 3-hydroxyphenyl ethanone in the presence of K₂CO₃ in DMF at 80°C.

  • Step 2 : The phenoxide ion displaces chloride, forming 1-(3-quinazolin-4-yloxyphenyl)ethanone.

Key Conditions :

  • Base: K₂CO₃.

  • Solvent: DMF.

  • Temperature: 80°C.

Copper-Catalyzed Coupling

A copper-catalyzed method enables coupling of quinazolin-4-ol with aryl halides. Adapted from:

  • Step 1 : Quinazolin-4-ol reacts with 3-iodophenyl ethanone in the presence of Cu(OAc)₂ and Et₃N in anisole at 120°C.

  • Step 2 : The reaction proceeds via a Ullmann mechanism, yielding the target compound in ~65% yield.

Key Conditions :

  • Catalyst: Cu(OAc)₂·H₂O.

  • Solvent: Anisole.

  • Temperature: 120°C.

Synthesis of the Phenyl Ethanone Moiety

The acetyl group on the phenyl ring is introduced via Friedel-Crafts acylation or directed ortho-metalation.

Friedel-Crafts Acylation

  • Step 1 : Acetylation of 3-hydroxyphenyl ether using acetyl chloride and AlCl₃ in dichloromethane.

  • Step 2 : The acetyl group is introduced para to the hydroxyl group, yielding 3-hydroxyphenyl ethanone.

Key Conditions :

  • Catalyst: AlCl₃.

  • Solvent: CH₂Cl₂.

  • Temperature: 0°C to room temperature.

Directed Ortho-Metalation

  • Step 1 : 3-Bromophenol is protected as its methoxy derivative.

  • Step 2 : Lithiation with LDA followed by quenching with acetyl chloride yields 3-methoxyphenyl ethanone.

  • Step 3 : Deprotection with BBr₃ yields 3-hydroxyphenyl ethanone.

Key Conditions :

  • Base: LDA.

  • Solvent: THF.

  • Temperature: −78°C.

Convergent Synthesis Strategies

Hybrid Approach

Combining the above steps:

  • Synthesize 3-hydroxyphenyl ethanone via Friedel-Crafts acylation.

  • Couple with 3-chloroquinazolin-4(3H)-one via NAS.

  • Purify via column chromatography (hexane/EtOAc).

Overall Yield : ~40–50% (estimated from analogous reactions).

One-Pot Synthesis

Adapting oxidative methods from:

  • Step 1 : React o-aminobenzamide with styrene derivatives in the presence of Oxone®.

  • Step 2 : In situ formation of the quinazolinone core and phenoxy group.

  • Step 3 : Introduce acetyl group via post-functionalization.

Key Conditions :

  • Oxidant: Oxone®.

  • Solvent: Solvent-free.

  • Temperature: 80°C.

Optimization and Challenges

Yield Improvement

  • Microwave Assistance : Reducing reaction time from hours to minutes (e.g., 30 minutes at 100°C).

  • Catalyst Screening : Pd/C or Ni catalysts for coupling steps.

Common Side Reactions

  • Over-Oxidation : Mitigated by using mild oxidants like Oxone®.

  • Diacylation : Controlled by stoichiometric use of acetyl chloride .

Q & A

Q. What are the common synthetic routes for 1-(3-Quinazolin-4-yloxyphenyl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves Friedel-Crafts acylation using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) to introduce the ethanone group to aromatic systems . Multi-step routes may include constructing the quinazolinyloxy moiety via condensation of o-aminophenols with carbonyl derivatives, followed by functionalization . Optimization requires adjusting solvent polarity (e.g., anhydrous dichloromethane), temperature (0–25°C), and catalyst stoichiometry to enhance yield (>70%) and purity (HPLC >95%) .

Q. How can the molecular structure of this compound be characterized?

  • Methodological Answer: Use 1H/13C NMR to confirm proton environments and carbon frameworks, focusing on aromatic protons (δ 7.0–8.5 ppm) and carbonyl signals (δ 190–210 ppm) . X-ray crystallography resolves spatial arrangements, particularly the dihedral angle between quinazoline and phenyl rings, critical for understanding electronic conjugation . FT-IR identifies carbonyl stretches (~1680 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹) .

Q. What analytical techniques validate purity and stability under varying conditions?

  • Methodological Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity using C18 columns and acetonitrile/water gradients . Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways, with LC-MS identifying oxidation byproducts (e.g., quinazoline N-oxide) .

Advanced Research Questions

Q. How does the reactivity of this compound influence its derivatization?

  • Methodological Answer: The ethanone group undergoes nucleophilic acyl substitution with amines/hydrazines to form Schiff bases or hydrazones, useful for probing bioactivity . The quinazoline ring participates in electrophilic substitution (e.g., bromination at C6/C7) to enhance steric/electronic effects . Reductive amination of the carbonyl group with NaBH₄/EtOH yields secondary alcohols for SAR studies .

Q. What in vitro assays evaluate its potential kinase inhibition or antimicrobial activity?

  • Methodological Answer: Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, VEGFR) to measure IC₅₀ values. Competitive binding at ATP pockets is confirmed via molecular docking (AutoDock Vina) . Antimicrobial activity : Perform broth microdilution (CLSI guidelines) against Gram± bacteria (MIC range: 2–64 µg/mL) and fungi (C. albicans), correlating results with logP values .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

  • Methodological Answer:
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to enhance electrophilicity and target binding .
  • Scaffold hopping : Replace quinazoline with pyridopyrimidine to assess impact on solubility and potency .
  • 3D-QSAR : Use CoMFA/CoMSIA models to map steric/electrostatic fields and predict activity cliffs .

Q. What computational methods predict metabolic pathways and toxicity?

  • Methodological Answer: ADMET prediction : Tools like SwissADME estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation) and blood-brain barrier penetration . Molecular dynamics (MD) simulations (GROMACS) model binding stability to off-targets (e.g., hERG channel) to flag cardiotoxicity risks .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer: Triangulate assays: Validate inconsistent cytotoxicity (e.g., CC₅₀ in MCF-7 vs. HepG2) via apoptosis flow cytometry (Annexin V/PI) and ROS detection . Replicate studies under standardized conditions (e.g., serum-free media, 48h exposure) to minimize variability .

Methodological Tables

Parameter Technique Key Observations Reference
Synthetic YieldHPLC72% yield (AlCl₃, CH₂Cl₂, 0°C)
Crystal StructureX-ray diffractionDihedral angle: 38.5° between rings
Kinase InhibitionADP-Glo™ AssayIC₅₀ = 0.42 µM (EGFR)
Metabolic StabilityLC-MS/MSt₁/₂ = 4.2h (human liver microsomes)

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